molecular formula C21H24N6O3 B2908235 5-amino-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 894580-91-7

5-amino-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2908235
CAS RN: 894580-91-7
M. Wt: 408.462
InChI Key: AQRBXSXXABMGPU-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided, such as 5-aminopyrazole derivatives, are known to be bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .


Molecular Structure Analysis

The molecular structure analysis of such compounds often involves techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve processes like protodeboronation of pinacol boronic esters utilizing a radical approach .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their specific structure and the target they interact with. For example, some pyrimidine derivatives are known to modulate myeloid leukemia .

Future Directions

The future directions in the research of such compounds could involve the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name

5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-12-8-9-17(30-4)16(10-12)24-21(29)19-20(22)27(26-25-19)11-18(28)23-15-7-5-6-13(2)14(15)3/h5-10H,11,22H2,1-4H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRBXSXXABMGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC(=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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